molecular formula C29H33N5O3 B15004409 6-ethyl-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-ethyl-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15004409
M. Wt: 499.6 g/mol
InChI Key: BPZYSYWNANMONQ-UHFFFAOYSA-N
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Description

6-ETHYL-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[1,2-g]purine core substituted with various functional groups, including ethyl, hexyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 6-ETHYL-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the ethyl, hexyl, and phenyl substituents through various organic reactions such as alkylation, etherification, and aromatic substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.

Scientific Research Applications

6-ETHYL-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-ETHYL-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-ETHYL-8-[3-(HEXYLOXY)PHENYL]-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazopurine derivatives with different substituents These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and physical properties

Properties

Molecular Formula

C29H33N5O3

Molecular Weight

499.6 g/mol

IUPAC Name

8-ethyl-6-(3-hexoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C29H33N5O3/c1-5-7-8-12-18-37-22-17-13-16-21(19-22)33-24(20-14-10-9-11-15-20)23(6-2)34-25-26(30-28(33)34)31(3)29(36)32(4)27(25)35/h9-11,13-17,19H,5-8,12,18H2,1-4H3

InChI Key

BPZYSYWNANMONQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)CC)C5=CC=CC=C5

Origin of Product

United States

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